molecular formula C14H16N2O B3924292 [4-(5-propyl-2-pyrimidinyl)phenyl]methanol

[4-(5-propyl-2-pyrimidinyl)phenyl]methanol

Cat. No. B3924292
M. Wt: 228.29 g/mol
InChI Key: WIETZYYQTUNXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-propyl-2-pyrimidinyl)phenyl]methanol is a chemical compound used in scientific research for its potential therapeutic properties. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of [4-(5-propyl-2-pyrimidinyl)phenyl]methanol is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(5-propyl-2-pyrimidinyl)phenyl]methanol in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [4-(5-propyl-2-pyrimidinyl)phenyl]methanol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

[4-(5-propyl-2-pyrimidinyl)phenyl]methanol has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been investigated for its potential use in treating cancer and neurodegenerative diseases.

properties

IUPAC Name

[4-(5-propylpyrimidin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-3-12-8-15-14(16-9-12)13-6-4-11(10-17)5-7-13/h4-9,17H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIETZYYQTUNXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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